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Introduction and Executive Summary

Englerin A is a structurally unique guaiane sesquiterpene natural product first isolated in 2008 from the bark

of the African plant Phyllanthus engleri [1] [2]. This compound has attracted significant attention in the

research community due to its potent and selective anti-proliferative activity against renal cell carcinoma

(RCC) cell lines and a subset of other cancer cell types [1] [3]. Initial studies demonstrated that Englerin A

exhibited remarkable selectivity against RCC cells in the NCI-60 panel, with GI50 values ranging from 10-

87 nM, approximately 1,000-fold higher compared to other cancers [3]. The compound's unique chemical

structure and promising biological activity have made it an attractive target for synthetic organic chemistry,

with multiple total syntheses reported [4].

Research has established that Englerin A functions as a potent and selective agonist of Transient Receptor

Potential Cation Channels TRPC4 and TRPC5 [1] [2]. These channels are non-selective cation channels

permeable to calcium, and their activation by Englerin A triggers calcium influx, membrane depolarization,

and ultimately inhibition of tumor cell proliferation [1] [2]. While Englerin A itself demonstrates significant

toxicity in rodent models that may limit its direct therapeutic development, it serves as a valuable chemical

starting point for identifying novel modulators of TRP family channels and understanding the therapeutic

potential of TRPC4/C5 modulation in oncology [1] [2].
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Mechanism of Action: TRPC4/C5 Channel Activation

TRPC Channel Background

The TRPC (Transient Receptor Potential Canonical) channel family represents the mammalian homologs

most closely related to Drosophila TRP channels [5]. These channels are non-selective cation channels that

demonstrate variable permeability ratios of calcium to sodium across different family members [5].

Structurally, TRPC channels typically possess 3-4 ankyrin repeats near the N-terminus and a TRP box motif

containing the invariant EWKFAR sequence at the proximal C-terminus [5]. The TRPC subfamily includes

seven members (TRPC1-7) that can co-assemble into homo- or heterotetrameric channel complexes [5]. In

the mammalian brain, TRPC1, TRPC4, and TRPC5 predominate and are densely expressed in corticolimbic

regions including the hippocampus, prefrontal cortex, and lateral septum [5].

TRPC channels can be activated through various mechanisms, primarily involving phospholipase C (PLC)

stimulation, with some members also activated by diacylglycerol (DAG) [5]. Specific members demonstrate

additional activation mechanisms: TRPC1 can be activated by membrane stretching and store depletion,

while TRPC5 channels can be activated by extracellular reduced thioredoxin [5]. In cardiovascular contexts,

TRPC1, TRPC3, and TRPC6 have been implicated in pathological remodeling processes, including cardiac

hypertrophy and fibroblast formation [5].

Englerin A as a TRPC4/C5 Agonist

Comprehensive mechanistic studies have demonstrated that Englerin A specifically agonizes TRPC4 and its

close ortholog TRPC5 [1] [2]. The key evidence supporting this mechanism includes:

Genetic Validation: TRPC4 expression is both necessary and sufficient for Englerin A-induced
growth inhibition. Experiments using siRNA-mediated knockdown of TRPC4 rescued cells from

Englerin A toxicity, while inducible expression of TRPC4 in resistant cells conferred sensitivity [2].
Calcium Influx: Englerin A induces substantial calcium influx in cells expressing high levels of

TRPC4 or TRPC5, but not in cells lacking these channels [1] [2].
Electrophysiological Confirmation: Direct electrophysiology measurements confirmed that

Englerin A activates TRPC4-mediated currents, which can be blocked by the specific TRPC4/C5
inhibitor ML204 [1] [2].
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Membrane Depolarization: The calcium influx triggered by Englerin A results in significant

membrane depolarization in sensitive cells [2].
Selectivity Profiling: In selectivity assays, Englerin A demonstrated weak inhibition of TRPA1,

TRPV3/V4, and TRPM8, suggesting it may bind a common feature of TRP ion channels [1].

Table 1: Key Evidence Establishing Englerin A as a TRPC4/C5 Agonist

Evidence Type Experimental System Key Findings Citation

Genetic siRNA knockdown &
overexpression

TRPC4 expression necessary and
sufficient for activity

[2]

Functional Calcium imaging Induces Ca²⁺ influx in TRPC4/C5-
expressing cells

[1] [2]

Electrophysiological Whole-cell patch clamp Activates TRPC4-mediated currents
blocked by ML204

[1] [2]

Phenotypic Cell proliferation assays Growth inhibition correlated with
TRPC4 expression

[1] [2]

Specificity Channel selectivity panel Weak activity against TRPA1,
TRPV3/V4, TRPM8

[1]

Downstream Signaling Consequences

Activation of TRPC4/C5 channels by Englerin A initiates multiple downstream signaling events that

contribute to its anti-proliferative effects:

Calcium-Mediated Signaling: The substantial calcium influx activates calcium-sensitive signaling
pathways, potentially including calcineurin activation, which can lead to dephosphorylation and

nuclear translocation of NFAT (Nuclear Factor of Activated T-cells) transcription factors [5].
Metabolic Effects: Englerin A disrupts lipid metabolism, generating significant levels of ceramides
that are toxic to renal cancer cells [6].
Kinase Modulation: Englerin A inhibits the activation of both AKT and ERK kinases, which are

critical pro-survival signaling pathways frequently hyperactivated in cancer [3].
ER Stress Induction: Treatment with Englerin A induces endoplasmic reticulum stress signaling and

disrupts ER morphology, contributing to cellular toxicity [6].
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The following diagram illustrates the core signaling pathway through which Englerin A modulates

TRPC4/C5 channels and induces downstream effects:
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Englerin A TRPC4/C5 Activation Pathway

Cellular Effects and Anticancer Mechanisms

Inhibition of Tumor Cell Proliferation

Englerin A demonstrates potent anti-proliferative activity against a subset of tumor cell lines across

multiple lineages. Initial reports focused on its selective toxicity against renal cell carcinoma cells, but

broader profiling across over 500 cancer cell lines revealed that sensitivity correlates strongly with TRPC4

expression levels rather than tissue of origin alone [1] [2]. The growth inhibitory effects manifest through

multiple complementary mechanisms that collectively suppress tumor cell proliferation and viability.
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The anti-proliferative activity of Englerin A can be blocked by co-treatment with ML204, a specific

TRPC4/C5 inhibitor, confirming the central role of these channels in mediating the compound's effects [1]

[2]. Additionally, the Englerin A-induced currents measured electrophysiologically are similarly blocked by

ML204, establishing a direct link between channel activation and growth inhibition [1].

Cell Death Mechanisms

Englerin A induces multiple distinct cell death mechanisms in sensitive cancer cells, contributing to its

potent cytotoxicity:

Necrosis: Early studies demonstrated that Englerin A induces rapid necrosis in renal cancer cells,

characterized by loss of membrane integrity and cellular swelling [3].
Apoptosis: In addition to necrosis, Englerin A triggers apoptotic cell death, though this requires

longer exposure times (至少24 hours) and occurs through a caspase-independent mechanism [3]
[7]. This has been confirmed through multiple methods including annexin V/PI staining and detection

of cytoplasmic histone-associated DNA fragments [3].
Autophagy Induction: Englerin A treatment increases levels of autophagic vesicles in A498 renal

cancer cells, as determined by flow cytometry, fluorescence microscopy, and Western blot analysis of
LC3B [3]. Interestingly, inhibition of autophagy using non-essential amino acids does not diminish cell

death, suggesting that autophagy may represent a cell survival mechanism that ultimately fails to
protect the cells [3].

Additional Cellular Effects

Beyond direct cell death induction, Englerin A impacts several other cellular processes that contribute to its

anticancer activity:

Cell Cycle Arrest: Treatment with Englerin A causes accumulation of cells in the G2 phase of the

cell cycle, indicating a block in G2/M transition that prevents cell division [3].
Metabolic Disruption: Englerin A profoundly alters lipid metabolism, generating significant levels of

ceramides that are toxic to renal cancer cells [6]. This effect is particularly relevant in clear cell RCC,
which characteristically accumulates lipid droplets.

ER Stress Induction: The compound induces endoplasmic reticulum stress signaling and disrupts
ER morphology, contributing to cellular toxicity [6].

Inflammatory Response: Englerin A triggers an acute inflammatory response, which may
potentially contribute to anti-tumor immunity [6].
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Table 2: Comprehensive Cellular Effects of Englerin A in Renal Cancer Cells

Effect
Category

Specific Manifestation Experimental Evidence Time Course

Cell Death Necrosis Loss of membrane integrity, cellular
swelling

Rapid (within
hours)

Cell Death Apoptosis Annexin V positivity, DNA
fragmentation

Delayed (≥24
hours)

Cell Death Caspase-independent
apoptosis

Lack of caspase activation, FLICA
assay negative

Delayed (≥24
hours)

Cellular
Processes

Autophagy induction Increased autophagic vesicles,
LC3B conversion

Intermediate

Cellular
Processes

G2/M cell cycle arrest Flow cytometry cell cycle analysis 24-48 hours

Signaling AKT/ERK inhibition Western blot phosphorylation status 2-6 hours

Signaling ER stress induction Microarray, qPCR, Western blot 24 hours

Metabolic Lipid metabolism
disruption

Metabolomics, ceramide
accumulation

24-48 hours

Therapeutic Potential and Limitations

Cancer Selectivity and Therapeutic Implications

Englerin A demonstrates remarkable selectivity for renal cancer cells compared to other cancer types and

normal cells. Initial NCI screening showed that the compound exhibited potent growth inhibition (GI50 =

10-87 nM) against most RCC cell lines with approximately 1,000-fold higher selectivity compared to other

cancers [3]. Importantly, Englerin A showed no toxicity toward normal cells even at concentrations greater

than 1 million-fold higher than the IC50 in sensitive cancer cells [6]. This exceptional therapeutic window
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makes Englerin A an attractive starting point for drug development, despite limitations with the natural

product itself.

The selectivity of Englerin A appears to be mediated primarily by differential expression of TRPC4

channels across cell types, with sensitive cells expressing higher levels of this molecular target [1] [2]. This

expression-based selectivity mechanism is supported by genetic experiments demonstrating that TRPC4

expression is both necessary and sufficient for Englerin A sensitivity [2]. Beyond renal cancers, Englerin A

also shows activity against a small subset of other cancer cell lines that express TRPC4, suggesting potential

applications beyond RCC [2] [6].

Structural Features and Synthetic Accessibility

Englerin A is a guaiane sesquiterpene with a complex polycyclic structure that includes an oxygen-bridged

ring system [4]. The compound's unique structural features and promising biological activity have attracted

significant attention from the synthetic chemistry community, leading to the development of multiple

synthetic routes [4] [3]. These synthetic approaches have employed various strategic reactions, including:

Carbonyl-based synthesis utilizing simple, inexpensive starting materials [4]

Diastereoselective Michael addition followed by selective samarium-mediated carbonyl-alkene
cyclization [4]

Rh₂(OAc)₄-catalyzed stereoselective 1,3-dipolar cycloaddition of cyclic carbonyl ylides to
generate the core oxygen-bridged ring system [4]

Asymmetric [3+2] cycloaddition approaches for constructing chiral dihydrofuran components [4]

The successful laboratory synthesis of Englerin A is particularly important given that the natural source

(Phyllanthus engleri) provides only limited quantities of the compound. Synthetic accessibility enables more

extensive structure-activity relationship studies and the potential development of analogs with improved

therapeutic properties.

Limitations and Toxicity Concerns

Despite its promising anticancer activity and selectivity, Englerin A faces significant challenges for direct

therapeutic development:
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In Vivo Toxicity: Animal studies have shown that Englerin A is lethal in rodents at doses near those

required to activate TRPC4 channels, indicating a narrow therapeutic window in vivo [1] [2]. This
toxicity likely results from uncontrolled activation of TRPC4/C5 channels in normal tissues, particularly

the cardiovascular and nervous systems where these channels are endogenously expressed [5].
Multi-Mechanistic Activity: The compound's ability to induce multiple forms of cell death and affect

diverse cellular processes, while potentially beneficial for efficacy, also complicates its therapeutic
application and increases the risk of off-target effects.

Pharmacological Challenges: As a natural product, Englerin A may face limitations regarding
pharmacokinetics, metabolic stability, and formulation that would need to be addressed through

medicinal chemistry optimization.

Due to these limitations, researchers have concluded that Englerin A itself is probably unsuitable for further

drug development [1] [2]. However, it serves as a valuable chemical starting point for identifying novel

modulators of TRP family channels and developing compounds with improved therapeutic indices [1].

Experimental Methods and Protocols

Key Assay Methodologies

Research on Englerin A has employed a diverse set of experimental approaches to characterize its

mechanism of action and cellular effects:

Cell Proliferation/Viability Assays:

Cell Titer-Glo Assay: Measures ATP levels as an indicator of metabolically active cells [2].

Cells are plated in 96-well plates, treated with compound for 48 hours, then incubated with Cell
Titer-Glo reagent before measuring luminescence.

PrestoBlue Assay: Utilizes resazurin-based solution that measures reducing power of living
cells [3]. Fluorescence is measured with excitation/emission at 560/590 nm.

Calcium Influx Measurements:

Cells loaded with calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) and fluorescence

measured before and after Englerin A addition [1] [2].
TRPC4/C5-expressing cells show rapid increase in intracellular calcium upon Englerin A
exposure [2].

Electrophysiology:
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Whole-cell patch clamp techniques to measure Englerin A-induced currents [1] [2].

Currents can be blocked by co-application of TRPC4/C5 inhibitor ML204 [1].

Cell Death Mechanism Analysis:

Annexin V/PI Staining: Distinguishes apoptotic (annexin V+/PI-) from necrotic (annexin

V+/PI+) cells [3].
Caspase Activity Assays: FLICA reagents for multiple caspases or colorimetric assays for

specific caspases (e.g., caspase-9) [3].
Cell Death Detection ELISA: Measures cytoplasmic histone-associated DNA fragments [3].

The following workflow diagram illustrates a typical experimental approach for evaluating Englerin A

effects in cancer cell lines:
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Englerin A Experimental Workflow

Gene Expression Analysis

The connection between TRPC4 expression and Englerin A sensitivity was established through

comprehensive gene expression analysis:

Cancer Cell Line Encyclopedia (CCLE) Data: Gene expression data from over 500 cancer cell lines

available through NCBI GEO (accession GSE36133) [2].
Bioinformatic Analysis: Using the limma package within the R/Bioconductor framework to identify

genes correlated with Englerin A sensitivity [2].
Statistical Thresholds: Probesets significantly associated (Benjamani-Hochberg adjusted p-value <

.05 and Log Fold Change > 1) in multiple comparisons between sensitive and refractory cell lines [2].

Genetic Manipulation Protocols

Key genetic experiments to validate TRPC4 as the molecular target:

siRNA Knockdown:

TRPC4-specific siRNAs (e.g., Dharmacon TRPC4-1 #L-006510-10, TRPC4-2 #L-006510-11)
transfected using RNAiMAX/OptiMEM [2].

Final siRNA concentration of 5.0-5.8 nM, with analysis 24-48 hours post-transfection [2].

Inducible Expression Systems:

HEK293T cells with doxycycline-inducible TRPC4 expression generated using Invitrogen

pcDNA5/FRT/TO TOPO TA expression system [2].
TRPC4 PCR-amplified using specific primers and cloned into expression vector [2].

Table 3: Key Experimental Protocols for Studying Englerin A Mechanisms

Method Category Specific Protocol Key Parameters Application

Cell Viability Cell Titer-Glo 48h treatment, luminescence
readout

Proliferation
inhibition
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Method Category Specific Protocol Key Parameters Application

Cell Viability PrestoBlue 24-48h treatment, FL
560/590nm

Metabolic activity

Calcium Signaling Calcium-sensitive
dyes

Fluo-4/Fura-2, fluorescence
measurement

TRPC4/C5
activation

Electrophysiology Whole-cell patch
clamp

ML204 blockade Channel activation

Genetic
Manipulation

siRNA knockdown 5nM siRNA, RNAiMAX
transfection

TRPC4 necessity

Genetic
Manipulation

Inducible expression Doxycycline induction TRPC4 sufficiency

Cell Death Analysis Annexin V/PI staining Flow cytometry Apoptosis/necrosis

Cell Death Analysis Caspase activity

assays

FLICA, colorimetric substrates Caspase

involvement

Gene Expression microarray/qPCR Taqman probes, RNA isolation TRPC4 correlation

Conclusion and Future Directions

Englerin A represents a structurally unique natural product with potent and selective activity against

renal cancer cells and other malignancies expressing TRPC4 channels. Its mechanism of action as a

TRPC4/C5 channel agonist has been rigorously established through genetic, electrophysiological, and

pharmacological approaches. The compound induces multiple cell death mechanisms, disrupts critical

signaling pathways, and alters cellular metabolism, collectively contributing to its anti-proliferative effects.

While Englerin A itself demonstrates significant toxicity that limits its direct therapeutic application, it

serves as a valuable chemical tool for understanding TRPC4/C5 biology and their roles in cancer

pathophysiology. The synthetic accessibility of Englerin A provides opportunities for medicinal chemistry
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optimization to develop analogs with improved therapeutic indices. Future research directions should

include:

Structure-Activity Relationship Studies: Systematic modification of Englerin A's structure to
separate efficacy from toxicity.

Target Tissue-Specific Delivery: Development of targeted delivery approaches to minimize
exposure to sensitive normal tissues.

Combination Therapy Strategies: Evaluation of Englerin A analogs in combination with standard
therapies or other targeted agents.

TRPC Channel Biology: Further exploration of TRPC4/C5 channels as therapeutic targets in cancer
and other diseases.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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